Product packaging for 1-Propene, 1,1-diethoxy-(Cat. No.:CAS No. 21504-43-8)

1-Propene, 1,1-diethoxy-

Cat. No.: B8699311
CAS No.: 21504-43-8
M. Wt: 130.18 g/mol
InChI Key: AKKQRBAJPYHABK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification within Unsaturated Acetals

The systematic IUPAC name for this compound is 1,1-diethoxyprop-1-ene. It is also commonly referred to as 1,1-diethoxy-1-propene or simply 1,1-diethoxypropene. ontosight.ai Structurally, it is classified as an unsaturated acetal (B89532), specifically a ketene (B1206846) acetal. ru.nl

Acetals are a class of organic compounds characterized by two ether groups attached to the same carbon atom (a geminal-diether). libguides.comorganicchemistrytutor.comwikipedia.org They are typically formed from the reaction of an aldehyde or ketone with an excess of an alcohol in the presence of an acid catalyst. organicchemistrytutor.comlibretexts.org The term "unsaturated" indicates the presence of a carbon-carbon double bond within the molecule's core structure. In 1-propene, 1,1-diethoxy-, the double bond is between C1 and C2 of the propene chain, and the acetal functionality is located at the C1 position. This specific arrangement, where the di-alkoxy substituted carbon is part of the C=C double bond, places it in the distinct subclass of ketene acetals. ru.nl These are considered electron-rich alkenes, a feature that dominates their chemical behavior. ru.nl

Table 1: Chemical Identification of 1-Propene, 1,1-diethoxy-

Identifier Value
IUPAC Name 1,1-diethoxyprop-1-ene
Synonyms 1-Propene, 1,1-diethoxy-
CAS Number 21504-43-8 nist.gov
Molecular Formula C₇H₁₄O₂ nist.gov

| Molecular Weight | 130.18 g/mol nist.gov |

Distinctive Features of the Vinyl Ether Functionality

The chemical reactivity of 1-propene, 1,1-diethoxy- is dominated by its vinyl ether functionality. A vinyl ether is an organic compound containing an ether linkage directly attached to a carbon-carbon double bond. fiveable.me This structural motif confers several distinctive features:

High Reactivity: Vinyl ethers are known for their high reactivity, which makes them valuable in various polymerization and organic synthesis reactions. fiveable.me The oxygen atom's lone pairs of electrons delocalize into the pi-system of the double bond, making the alkene "electron-rich" and highly susceptible to attack by electrophiles.

Versatility in Synthesis: This electron-rich nature allows vinyl ethers to participate in a wide range of chemical transformations. They are important monomers for cationic polymerization, leading to the formation of high-molecular-weight polymers (polyvinyl ethers) used in adhesives and coatings. fiveable.menih.gov They also serve as key reactants in important carbon-carbon bond-forming reactions, including:

Claisen Rearrangement: A powerful method for forming γ,δ-unsaturated carbonyl compounds, where an allyl vinyl ether undergoes a encyclopedia.pubencyclopedia.pub-sigmatropic rearrangement. researchgate.netorgsyn.orgredalyc.org

Diels-Alder Reactions: As electron-rich dienophiles, they react with dienes to form cyclohexene (B86901) derivatives. ontosight.ai

Cycloadditions: Ketene acetals like 1-propene, 1,1-diethoxy- undergo [2+2] cycloaddition reactions with electron-poor alkenes and carbonyl compounds to form cyclobutanes and oxetanes, respectively. ru.nl

Hydrolysis: Like other acetals, the vinyl ether group is sensitive to acid. In the presence of aqueous acid, it can be hydrolyzed back to a carbonyl compound (in this case, propionaldehyde) and two equivalents of the alcohol (ethanol). libguides.commasterorganicchemistry.com However, they are generally stable in neutral to strongly basic conditions, a property that allows for their use as protecting groups for alcohols. libguides.comlibretexts.org

Historical Context of Vinyl Ethers and Acetals in Contemporary Organic Synthesis

The development of both acetal and vinyl ether chemistry has a rich history that has significantly impacted modern organic synthesis.

The study of acetals dates back to the late 19th century, with notable early work by chemists like Emil Fischer on their formation. masterorganicchemistry.com Their primary significance for many decades lay in their role as protecting groups for aldehydes and ketones. masterorganicchemistry.com Because acetals are stable under neutral and basic conditions but are readily removed by aqueous acid, they allow chemists to perform reactions on other parts of a molecule without affecting a carbonyl group. libguides.comlibretexts.org

The first synthesis of a vinyl ether was reported by Semmler in 1887. encyclopedia.pubwikipedia.org A major advancement in vinyl ether synthesis was the Reppe synthesis, developed in the 1930s, which involved the reaction of alcohols with acetylene (B1199291) under pressure. fiveable.me This made vinyl ethers more accessible and spurred research into their polymerization. The discovery of living cationic polymerization of vinyl ethers in the 1980s provided a method for creating well-defined polymers with controlled molecular weights and structures, further expanding their applications. nih.gov

Over the last century, a diverse array of methods for synthesizing vinyl ethers has been established, reflecting their importance. researchgate.net These methods include elimination reactions, olefination of carbonyl compounds, and addition of alcohols to alkynes. researchgate.net The continuous development of new catalytic systems, such as iridium-based catalysts for vinyl transfer reactions, has made the synthesis of complex vinyl ethers more efficient and versatile. orgsyn.org This has solidified the role of vinyl ethers and unsaturated acetals like 1-propene, 1,1-diethoxy- as indispensable tools in the construction of complex natural products, pharmaceuticals, and advanced materials. researchgate.netorgsyn.org

Table 2: Properties of 1-Propene, 1,1-diethoxy- and a Related Saturated Acetal

Property 1-Propene, 1,1-diethoxy- 1,1-Diethoxypropane
Description Unsaturated Acetal (Ketene Acetal) Saturated Acetal
CAS Number 21504-43-8 nist.gov 4744-08-5 lookchem.com
Molecular Formula C₇H₁₄O₂ nist.gov C₇H₁₆O₂ lookchem.com
Molecular Weight 130.18 g/mol nist.gov 132.20 g/mol lookchem.com
Boiling Point Not available 122.8 °C at 760 mmHg lookchem.com
Density Not available 0.841 g/cm³ lookchem.com

| Refractive Index | Not available | n20/D 1.389 lookchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B8699311 1-Propene, 1,1-diethoxy- CAS No. 21504-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21504-43-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1,1-diethoxyprop-1-ene

InChI

InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4H,5-6H2,1-3H3

InChI Key

AKKQRBAJPYHABK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propene, 1,1 Diethoxy

Catalytic Acetalization and Dehydration Pathways

A primary route to 1-propene, 1,1-diethoxy- involves the reaction of propanal with ethanol (B145695). This process first forms 1,1-diethoxypropane, which is then dehydrated to create the target vinyl ether. The choice of catalyst is critical in this two-step pathway.

Solid acid catalysts are advantageous for industrial-scale synthesis due to their reusability and suitability for continuous flow systems. google.com These catalysts facilitate both the acetalization and dehydration steps in the synthesis of ketene (B1206846) acetals.

The synthesis of 1,1-diethoxypropane, the precursor to 1-propene, 1,1-diethoxy-, has been achieved with high efficiency using solid acid catalysts. google.com In one method, ethanol and propionaldehyde (B47417) are reacted under vaporization conditions in the presence of a solid acid catalyst. This approach allows for the continuous removal of water, driving the reaction forward. The resulting crude 1,1-diethoxypropane can be purified by rectification to achieve a purity of over 98%, with yields as high as 97%. google.com Various solid acid catalysts, including strongly acidic ion exchangers and zeolites, have been effectively used for the synthesis of related dialkoxy propenes. google.comgoogle.com For instance, the use of pervaporation membranes in conjunction with a solid catalyst like Amberlyst has been shown to increase the conversion in acetalization reactions by removing water in situ. hybsi.com

Catalyst TypeReactantsIntermediateKey Process FeatureReported Yield/Purity
Solid Acid CatalystEthanol, Propionaldehyde1,1-DiethoxypropaneContinuous flow, vaporization conditions>98% purity, up to 97% yield google.com
Strongly Acidic Ion Exchanger/ZeolitesAlkanol, Acrolein3,3-Dialkoxy-1-propeneContinuous processHigh conversion google.comgoogle.com
Amberlyst with Pervaporation MembraneEthanol, Butyraldehyde1,1-DiethoxybutaneIn situ water removalIncreased conversion from ~40% to 70% hybsi.com

Homogeneous acid catalysis offers a common and effective laboratory-scale method for preparing 1-propene, 1,1-diethoxy-. A typical procedure involves the reaction of propionaldehyde with triethyl orthoformate. ontosight.aigoogle.com

This reaction is generally catalyzed by an acid, such as ammonium (B1175870) nitrate (B79036) or boron trifluoride-diethyl etherate, in the presence of ethanol. google.com Triethyl orthoformate acts as a water scavenger, which pushes the equilibrium towards the formation of the acetal (B89532). The subsequent elimination of ethanol from the acetal intermediate yields 1-propene, 1,1-diethoxy-. This method is known for its good yields, with one process reporting a 77.5% yield of the related 1-ethoxy-1-propene after distillation. google.com

ReactantsCatalyst/ReagentsProductKey FeaturesReported Yield
Propionaldehyde, Triethyl orthoformate, EthanolAmmonium nitrate1,1-DiethoxypropaneFormation of precursor for subsequent reaction google.comNot specified for final product
1,1-DiethoxypropaneAcid and Amine1-Ethoxy-1-propeneControlled reaction and work-up google.com77.5% google.com
Propionaldehyde, Ethyl orthoformateAcid catalyst1-Propene, 1,1-diethoxy-Dehydration introduces the double bond ontosight.aiNot specified

Functional Group Interconversion Strategies

Alternative synthetic routes to 1-propene, 1,1-diethoxy- rely on the chemical modification of existing molecules.

A two-step approach beginning with the readily available 1,1-diethoxypropane can produce 1-propene, 1,1-diethoxy-. The first step is the bromination of 1,1-diethoxypropane to form 2-bromo-1,1-diethoxypropane (B48307). cymitquimica.comprepchem.comchemspider.com This intermediate is a colorless to pale yellow liquid. cymitquimica.com The bromination can be carried out by reacting propionaldehyde diethyl acetal with bromine in carbon tetrachloride at low temperatures. prepchem.com The subsequent dehydrobromination of 2-bromo-1,1-diethoxypropane using a base yields the final product.

Starting MaterialReagentsIntermediateProductKey Transformation
1,1-Diethoxypropane (Propionaldehyde diethyl acetal)Bromine, Carbon Tetrachloride2-Bromo-1,1-diethoxypropane prepchem.com1-Propene, 1,1-diethoxy-Bromination followed by elimination

The alkylation of acetylenic acetals provides a pathway to more complex structures, which can then be transformed into the desired vinyl ether. For example, 1,1-diethoxy-2-propyne can be alkylated with various bromides. researchgate.net The resulting substituted alkynes can undergo partial hydrogenation. The use of Lindlar's catalyst for the partial hydrogenation of such acetylenic compounds has been described to yield the corresponding cis-alkene. researchgate.net This suggests a potential route to (Z)-1-propene, 1,1-diethoxy- from a suitable precursor.

PrecursorReagentsKey TransformationPotential Product
1,1-Diethoxy-2-propyne1. Alkylating agent (e.g., pentyl bromide) 2. H₂, Lindlar's catalystAlkylation followed by partial hydrogenation researchgate.netSubstituted 1,1-diethoxy-1-propene
PrecursorReagents/ConditionsIntermediate/Product ExampleKey Transformation
3,3,4,4-Tetraethoxybut-1-yne (B1448148) (TEB)1. Base (to form acetylide) 2. Epoxide/BF₃Homopropargylic alcohols researchgate.netAcetylide addition to epoxide
1,1,2,2,7,7,8,8-Octaethoxyocta-3,5-diyneLithium aluminum hydride1,1,2,7,8,8-Hexaethoxyocta-2,6-dien-4-yne mdpi.comReduction and isomerization

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of synthetic routes for 1-Propene, 1,1-diethoxy- and related acetals focuses on maximizing yield and selectivity by carefully controlling reaction parameters. The common synthesis involves the reaction of propionaldehyde with an ethanol source, such as ethyl orthoformate, in the presence of an acid catalyst, followed by a dehydration or elimination step. ontosight.ai Key challenges in this process include slow reaction rates at low temperatures and the management of byproducts, particularly water, which can hinder the reaction's progress. google.com

Early methods often relied on batch processes at low temperatures using homogeneous catalysts like p-toluenesulfonic acid and large quantities of chemical drying agents such as anhydrous sodium sulfate (B86663) or calcium chloride to remove the water formed during the reaction. google.com These methods are often inefficient, requiring long reaction times and generating significant chemical waste. google.com

Modern optimization strategies have led to the development of more efficient, continuous processes. A significant advancement involves conducting the reaction at higher temperatures under vaporization conditions using a solid acid catalyst. google.com This approach solves the issue of long reaction times. google.com The use of a solid acid catalyst, which is insoluble in the reaction medium, facilitates easy separation and recycling, a marked improvement over homogeneous catalysts. google.com Furthermore, the continuous removal of water, often achieved through reactive distillation or membrane separation, drives the reaction equilibrium towards the product side, leading to higher conversion rates and yields. google.com In one optimized process for the precursor 1,1-diethoxypropane, yields as high as 97% have been reported. google.com

The choice of catalyst is also critical for selectivity. In related syntheses of ketene acetals, Lewis acids like zinc chloride (ZnCl₂) have been found to be effective. ru.nl These catalysts can promote the desired reaction pathway while minimizing the acid-catalyzed polymerization of the electron-rich ketene acetal product, which is a common side reaction. ru.nl

The table below summarizes the impact of optimizing reaction conditions by comparing a conventional batch method to a modern continuous process for a related acetal synthesis.

ParameterConventional MethodOptimized Continuous MethodImpact of Optimization
CatalystHomogeneous (e.g., p-toluenesulfonic acid)Heterogeneous (Solid Acid Catalyst)Facilitates catalyst recovery and reuse; reduces waste. google.com
TemperatureLowHigh (Vaporization Conditions)Significantly reduces reaction time. google.com
Water RemovalStoichiometric (e.g., Anhydrous Na₂SO₄)Continuous (e.g., Reactive Distillation)Improves conversion rate and yield; avoids solid waste. google.com
Process TypeBatchContinuous Pipeline ReactionIncreases production efficiency and allows for recycling of unreacted materials. google.com
YieldModerateHigh (up to 97% reported for precursor)Improved process efficiency and atom economy. google.com

Considerations in Green Chemistry for Sustainable Synthesis of 1-Propene, 1,1-Diethoxy-

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. acs.org The production of 1-Propene, 1,1-diethoxy- is an area where such principles can lead to more sustainable processes.

Key green chemistry considerations include:

Catalysis: The shift from homogeneous acid catalysts to heterogeneous solid acid catalysts is a significant green improvement. google.com Solid catalysts can be easily filtered from the reaction mixture and reused, which aligns with the principle of using catalytic reagents over stoichiometric ones. google.comacs.org This reduces waste and the costs associated with the catalyst.

Waste Prevention: Traditional methods that use large amounts of desiccants like anhydrous sodium sulfate generate a significant amount of solid waste that is difficult to recycle. google.com Optimized processes that remove water via physical means like distillation prevent this waste stream entirely. google.com Furthermore, implementing continuous processes allows for unreacted starting materials to be separated and recycled back into the reactor, further minimizing waste. google.com

Use of Renewable Feedstocks: The primary starting materials for the synthesis of 1-Propene, 1,1-diethoxy- are propionaldehyde and ethanol. Both of these chemicals can be derived from biomass sources. rsc.org Utilizing renewable feedstocks instead of petrochemicals reduces the carbon footprint of the synthesis and moves towards a more sustainable chemical industry. acs.orgrsc.org

The following table contrasts traditional and green synthetic approaches for acetals based on green chemistry principles.

Green Chemistry PrincipleTraditional Synthesis ApproachGreener, Optimized Approach
Catalysis acs.orgHomogeneous, non-recyclable acid catalysts. google.comHeterogeneous, recyclable solid acid catalysts. google.com
Waste Prevention acs.orgUse of stoichiometric water absorbents (e.g., Na₂SO₄), creating solid waste. google.comPhysical water removal (e.g., distillation), eliminating solid waste. google.com
Renewable Feedstocks acs.orgOften reliant on petrochemical sources.Potential to use bio-derived ethanol and propionaldehyde. rsc.org
Energy Efficiency acs.orgLong reaction times at low temperatures. google.comShort reaction times in continuous flow systems. google.com

Elucidating Reaction Pathways and Reactivity Profiles of 1 Propene, 1,1 Diethoxy

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. 1-Propene, 1,1-diethoxy- engages in several significant pericyclic transformations, including cycloadditions and sigmatropic rearrangements, leveraging the high reactivity of its electron-rich double bond.

Diels-Alder Cycloadditions as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, 1-Propene, 1,1-diethoxy- acts as the 2π-electron component, or dienophile. Due to the strong electron-donating nature of the two ethoxy groups, the double bond of 1-propene, 1,1-diethoxy- is highly electron-rich. This characteristic makes it an excellent dienophile for what is known as the inverse-electron-demand Diels-Alder reaction. collectionscanada.gc.ca

In this variant, an electron-rich dienophile reacts with an electron-poor diene, the opposite of a normal-demand Diels-Alder reaction. wikipedia.org Ketene (B1206846) acetals are among the electron-rich dienophiles frequently used in these transformations. nih.gov They react readily with electron-deficient dienes, such as heterocyclic azadienes (e.g., tetrazines, triazines), to form highly functionalized heterocyclic products. nih.govnih.gov The reaction typically proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small, stable molecule like nitrogen gas, leading to an aromatic or heteroaromatic ring. nih.gov

Diene TypeDienophile ExampleTypical ConditionsProduct Type
Electron-Deficient Azadienes (e.g., 1,2,4,5-tetrazines)Ketene Acetal (B89532) (e.g., 1-Propene, 1,1-diethoxy-)Heating (e.g., 60-140 °C) in solvents like dioxane or xylenes. nih.govSubstituted Pyridazines or other Heterocycles
Electron-Deficient Azadienes (e.g., 1,2,3-triazines)Ketene AcetalHeating, substituent-dependent reactivity. nih.govSubstituted Pyridines

Claisen Rearrangements Involving the Vinyl Ether Moiety

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org This powerful carbon-carbon bond-forming reaction proceeds through a concerted, six-membered cyclic transition state. organic-chemistry.orgbyjus.com

[2+2] Cycloaddition Reactions with Carbonyl Compounds (e.g., formation of oxetanes)

The [2+2] cycloaddition between an alkene and a carbonyl compound is a primary method for the synthesis of four-membered ether rings known as oxetanes. wikipedia.orgbeilstein-journals.orgnih.gov When the reaction is induced by light, it is specifically referred to as the Paternò-Büchi reaction. nih.gov The electron-rich nature of the double bond in 1-propene, 1,1-diethoxy- makes it an excellent partner for this transformation with various aldehydes and ketones.

The reaction can be initiated thermally, photochemically, or with Lewis acid catalysis. nih.govresearchgate.net The mechanism is typically stepwise, proceeding through a diradical or zwitterionic intermediate that collapses to form the cyclobutane-type ring of the oxetane (B1205548). wikipedia.org The regioselectivity of the addition is governed by the stability of this intermediate. For ketene acetals, the reaction yields 2,2-dialkoxyoxetanes, which are versatile intermediates that can be hydrolyzed to β-hydroxy esters.

Carbonyl CompoundAlkene PartnerCatalyst/ConditionsProduct
Aldehydes (e.g., Benzaldehyde)Ketene AcetalsLewis Acid (e.g., ZnCl₂) or Thermal2,2-Dialkoxyoxetanes
Ketones (electron-poor)Ketene AcetalsThermal or Photochemical2,2-Dialkoxyoxetanes
Various Aldehydes & KetonesElectron-rich AlkenesUV light (photochemical)Polysubstituted Oxetanes

Addition Reactions Across the Double Bond

The double bond of 1-propene, 1,1-diethoxy- is the center of its reactivity in addition reactions. Its high electron density dictates its behavior towards both electrophiles and nucleophiles.

Electrophilic Addition Processes (general alkene reactivity)

Electrophilic addition is a characteristic reaction of alkenes. The general mechanism involves the attack of the alkene's π-electrons on an electrophile (E⁺), forming a carbocation intermediate, which is subsequently captured by a nucleophile (Nu⁻). savemyexams.comlibretexts.org

In the case of an unsymmetrical alkene like 1-propene, 1,1-diethoxy-, the regioselectivity of the addition is governed by the electronic effects of the substituents. The two ethoxy groups at C1 are potent electron-donating groups through resonance. This effect makes the C2 atom the more nucleophilic site of the double bond. Consequently, an incoming electrophile will add to the C2 position. This generates a positive charge at C1, resulting in a highly stabilized oxocarbenium ion intermediate. This intermediate is stabilized by resonance delocalization of the positive charge onto the two oxygen atoms. This outcome is a direct consequence of Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogens, or more generally, the addition proceeds via the most stable carbocation intermediate. savemyexams.comchemguide.co.uk The subsequent attack of a nucleophile on the oxocarbenium ion at C1 yields the final addition product.

Nucleophilic Addition Reactions

Direct nucleophilic addition to the double bond of 1-propene, 1,1-diethoxy- is electronically disfavored. The double bond is electron-rich and thus acts as a nucleophile itself, repelling other nucleophiles. redalyc.orgsavemyexams.com For an alkene to undergo nucleophilic attack, its double bond must typically be rendered electron-poor by conjugation with a strong electron-withdrawing group, such as in α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

However, the high nucleophilicity of 1-propene, 1,1-diethoxy- makes it an excellent reagent in reactions that are mechanistically classified as nucleophilic additions, specifically where it is the nucleophile (the Michael donor) adding to an electrophilic alkene (the Michael acceptor). masterorganicchemistry.comwikipedia.org In this type of conjugate addition, known as the Michael reaction, the ketene acetal adds to the β-carbon of an α,β-unsaturated system. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.org Therefore, while 1-propene, 1,1-diethoxy- is not a substrate for direct nucleophilic attack, its primary role in this class of reactions is as a potent nucleophilic species. researchgate.netnih.gov

Michael Donor (Nucleophile)Michael Acceptor (Electrophilic Alkene)Base/CatalystProduct Type
1-Propene, 1,1-diethoxy- (as a silyl (B83357) ketene acetal)α,β-Unsaturated Ketones (Enones)Lewis Acid (e.g., TiCl₄)1,5-Dicarbonyl Compound
1-Propene, 1,1-diethoxy- α,β-Unsaturated EstersLewis Acidγ-Keto Ester
1-Propene, 1,1-diethoxy- α,β-Unsaturated NitrilesLewis Acidγ-Keto Nitrile

Reactions at the Acetal Functionality

The acetal group in 1-Propene, 1,1-diethoxy- is a key functional group that governs a significant portion of its reactivity. While stable under neutral and basic conditions, it is susceptible to transformation under acidic or strongly oxidizing environments.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The diethyl acetal functionality serves as a protective group for the carbonyl of acrolein. This protection can be removed or exchanged through acid-catalyzed reactions.

Acid-Catalyzed Hydrolysis: The most fundamental reaction of the acetal group is its hydrolysis back to the parent aldehyde and alcohol components. This reaction is catalyzed by acids and proceeds via a well-established mechanism. The process begins with the protonation of one of the ethoxy oxygen atoms by an acid, making it a good leaving group (ethanol). The subsequent departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate leads to a hemiacetal, which, after deprotonation, rapidly equilibrates to form the final products: acrolein and two equivalents of ethanol. nih.govacs.org

The efficiency of this deacetalization is highly dependent on the strength of the acid catalyst. nih.gov Strong acid catalysts, including reusable solid acids like sulfonic acid-functionalized ion-exchange resins (e.g., Nafion), have been shown to facilitate the high-yield generation of acrolein from 1-Propene, 1,1-diethoxy- (also known as acrolein diethyl acetal). nih.gov This method is advantageous as it prevents prolonged contact of the sensitive acrolein product with the acidic medium, minimizing polymerization and other side reactions. nih.gov The reaction is typically carried out at mild temperatures. For instance, the hydrolysis of 1,1-diethoxy-1-propene's hydroformylation product is conducted in a strongly acidic medium, preferably with an acidic ion exchanger, at temperatures below 30°C. libretexts.org

Transacetalization: In the presence of a different alcohol and an acid catalyst, 1-Propene, 1,1-diethoxy- can undergo transacetalization. This process is mechanistically similar to hydrolysis, but instead of water, another alcohol acts as the nucleophile. The reaction involves the exchange of the ethoxy groups for other alkoxy groups, leading to the formation of a new acetal. This equilibrium-driven reaction is useful for introducing different acetal protecting groups. Continuous processes using simulated moving bed reactors (SMBR) packed with solid acid catalysts can be employed for efficient acetal synthesis and exchange. skku.edu While direct transacetalization studies on 1-Propene, 1,1-diethoxy- are not extensively detailed, the principles are general for acetals and related compounds. For example, oxalic acid has been shown to catalyze reactions between dithioacetals and acetals, proceeding through a mechanism involving nucleophilic attack and substitution at the acetal carbon. quora.com

Reactivity in the Presence of Strong Oxidizing Agents

The reactivity of 1-Propene, 1,1-diethoxy- towards strong oxidizing agents is primarily dictated by its electron-rich carbon-carbon double bond, which is characteristic of a vinyl ether. Vinyl ethers are known to be highly reactive and can react vigorously, and sometimes explosively, with potent oxidizing agents. chemicalbook.comnih.gov The acetal functionality itself is generally resistant to oxidation but can be incompatible with the acidic conditions sometimes employed in oxidation reactions. lookchem.com

The outcome of the oxidation depends significantly on the specific reagent and conditions used.

Epoxidation: Peroxyacids, such as m-chloroperoxybenzoic acid (MCPBA), are commonly used to convert alkenes into epoxides. lumenlearning.com The reaction of a vinyl ether like 1-Propene, 1,1-diethoxy- with a peroxyacid would be expected to yield the corresponding epoxide, 1,2-epoxy-1,1-diethoxypropane. This transformation provides a route to a highly functionalized three-membered ring.

Dihydroxylation: The double bond can be converted into a vicinal diol (a glycol) using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).

Potassium Permanganate (KMnO₄): Under cold, dilute, and alkaline or neutral conditions (Baeyer's test), KMnO₄ typically yields a syn-diol (propane-1,2-diol derivative) via a cyclic manganate (B1198562) ester intermediate. quora.comchemguide.co.uk If the reaction is performed under hot, acidic, or more concentrated conditions, oxidative cleavage of the double bond occurs, which would break the propene chain into smaller carbonyl or carboxyl fragments. chemguide.co.uk

Osmium Tetroxide (OsO₄): This reagent is a reliable method for the syn-dihydroxylation of alkenes, forming a cyclic osmate ester intermediate that is subsequently hydrolyzed to give the cis-1,2-diol. libretexts.orgskku.edulumenlearning.comambeed.com The reaction is often run with a catalytic amount of the expensive and toxic OsO₄, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalyst. lumenlearning.comwikipedia.org

Ozonolysis: Ozonolysis is a powerful method for the complete cleavage of a carbon-carbon double bond. wikipedia.org Treatment of 1-Propene, 1,1-diethoxy- with ozone (O₃) would initially form an unstable molozonide, which rearranges to a more stable ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield two carbonyl compounds. quora.com For 1-Propene, 1,1-diethoxy-, this would result in the formation of formaldehyde (B43269) and a protected glyoxal (B1671930) derivative, 2,2-diethoxyacetaldehyde.

The table below summarizes the expected products from the reaction of 1-Propene, 1,1-diethoxy- with various oxidizing agents.

Oxidizing Agent/ConditionsExpected Major ProductReaction Type
MCPBA1,2-Epoxy-1,1-diethoxypropaneEpoxidation
Cold, dilute KMnO₄1,1-Diethoxypropane-1,2-diolSyn-dihydroxylation
OsO₄, then NaHSO₃/H₂O1,1-Diethoxypropane-1,2-diolSyn-dihydroxylation
1. O₃; 2. Zn/H₂OFormaldehyde and 2,2-DiethoxyacetaldehydeOxidative Cleavage (Ozonolysis)
Hot, acidic KMnO₄Formic acid and Diethoxyacetic acid (further hydrolysis possible)Oxidative Cleavage

Organometallic Transformations (e.g., involving 1,1-diethoxy-2-propenyl cuprates)

A significant area of the synthetic chemistry of 1-Propene, 1,1-diethoxy- involves its use as a precursor to functionalized organometallic reagents, specifically organocuprates. These reagents act as synthetic equivalents of the α-acrolein carbanion, a valuable three-carbon building block.

The key intermediate is 2-lithio-3,3-diethoxypropene , which is generated by the deprotonation of 3,3-diethoxy-1-propene or, more commonly, through lithium-halogen exchange of 2-bromo-3,3-diethoxypropene at low temperatures (e.g., -78 °C). chemicalbook.comnih.gov This lithiated species can then be converted into various organocuprate reagents. These cuprates exhibit versatile reactivity, engaging in nucleophilic additions and substitutions.

Formation and Reaction of 1,1-diethoxy-2-propenyl Cuprates: The lithiated intermediate is added to a copper(I) salt, such as copper(I) iodide or a pre-formed copper complex like phenylthiocopper(I), to generate the desired cuprate (B13416276). chemicalbook.com Mixed cuprates, such as lithium (α-diethoxymethyl)vinylcuprate or lithium (1,1-diethoxy-2-propenyl)(3,3-dimethyl-1-butynyl)cuprate, are often prepared. chemicalbook.comnih.gov

These cuprate reagents are highly effective for creating carbon-carbon bonds. Their reactions with various electrophiles have been well-documented:

Conjugate Addition to Enones: 1,1-diethoxy-2-propenyl cuprates react readily with α,β-unsaturated ketones in a 1,4-conjugate addition fashion. This reaction forms a new carbon-carbon bond at the β-position of the enone, yielding a γ,δ-unsaturated ketone (after hydrolysis of the acetal). The yields for these additions are generally moderate to excellent, though they can be diminished by significant steric hindrance around the β-carbon of the enone. nih.govresearchgate.net

Reaction with Epoxides: The cuprates can act as nucleophiles to open epoxide rings. The reaction with 3,4-epoxycycloalkenes has been shown to be highly regioselective and stereospecific, proceeding via a 1,2-opening mechanism. nih.govresearchgate.net This pathway has been utilized in the stereospecific synthesis of α-methylene-γ-butyrolactones. nih.gov

Coupling with Halides: Allylic halides are effective electrophiles for these cuprates, leading to coupling products. However, the cuprates are generally unreactive towards less reactive halides such as saturated vinyl halides. nih.govresearchgate.net

The following table summarizes the reactivity of these specialized cuprates with different classes of electrophiles.

ElectrophileReaction TypeProduct Type (after hydrolysis)Reference
α,β-Unsaturated Ketone1,4-Conjugate Addition1,5-Dicarbonyl Compound nih.govresearchgate.net
3,4-EpoxycycloalkeneSN2-type Ring Openingtrans-1-Hydroxy-2-(prop-2-enal)cycloalkane nih.govresearchgate.net
Allylic HalideSN2' or SN2 Coupling1,5-Diene Aldehyde nih.gov
Saturated Vinyl HalideNo ReactionN/A nih.gov

Mechanistic Investigations and Computational Analyses of 1 Propene, 1,1 Diethoxy Transformations

Kinetic Studies and Determination of Rate Laws

Kinetic studies on the hydrolysis of ketene (B1206846) acetals, such as the closely related 1,1-dimethoxyethene (B1580634), have been instrumental in elucidating the reaction mechanism. The hydrolysis is subject to general acid catalysis, and detailed kinetic data have been gathered in aqueous solutions of perchloric acid and various carboxylic acid buffers. lookchem.comacs.org The reaction proceeds via a rate-determining proton transfer from the catalyzing acid to the β-carbon atom of the ketene acetal's double bond. acs.org This initial step is followed by the rapid addition of water to the resulting dialkoxy cation and subsequent breakdown of the ortho ester intermediate. lookchem.com

The rate law for this process under general acid catalysis (HA) can be expressed as: Rate = kobs [Ketene Acetal] where kobs = kH+ [H] + Σ kHA [HA]

Table 1: Catalytic Coefficients for the Hydrolysis of Dimethylketene Dimethyl Acetal (B89532) in Aqueous Solution at 25°C
Catalyzing AcidkHA (M⁻¹s⁻¹)
H₃O⁺5.8 x 10⁵
Formic Acid1.8 x 10²
Acetic Acid2.5 x 10¹
Pivalic Acid5.8 x 10⁰

Data sourced from studies on a structurally related ketene acetal. acs.org

Transition State Analysis for Concerted and Stepwise Mechanisms

The transformations of ketene acetals, particularly in cycloaddition reactions, can proceed through either concerted or stepwise mechanisms, and transition state analysis is key to distinguishing between these pathways. For instance, in [2+2] cycloadditions with electron-poor alkenes or carbonyl compounds, the reaction is often promoted by Lewis acids and is thought to proceed via a dipolar intermediate. researchgate.netrsc.org The stereochemistry of the resulting oxetane (B1205548) products can provide insight into the geometry of the transition state. rsc.org

Theoretical calculations using Density Functional Theory (DFT) have been employed to model the transition states of such reactions. orientjchem.orgpku.edu.cn For the [2+2] cycloaddition of ketenes with alkenes, which is thermally allowed, the transition state is stabilized by the interaction of the carbonyl's π-orbital with the electron-deficient carbon of the alkene. chemtube3d.com In the case of ketene acetal reactions with nitrones, DFT studies suggest the reaction proceeds through a classical 1,3-dipolar cycloaddition (a concerted mechanism) to form an initial cycloadduct, which may then rearrange. wiley.comresearchgate.net The choice between a concerted asynchronous transition state and a stepwise mechanism involving a discrete zwitterionic intermediate is often subtle and depends heavily on the specific substituents of both the ketene acetal and the reaction partner. researchgate.net

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is paramount in controlling the efficiency and selectivity of reactions involving ketene acetals. Both homogeneous and heterogeneous catalysts are employed to activate the substrate or the reaction partner, often leading to milder reaction conditions and improved yields.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for ketene acetal transformations. Lewis acids are particularly effective in promoting reactions with electrophiles. For example, silyl (B83357) ketene acetals react readily with aldehydes and ketones in the presence of Lewis acids like silicon tetrachloride (SiCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the Mukaiyama aldol (B89426) reaction. acs.orgorganic-chemistry.orgnih.gov The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the ketene acetal. organic-chemistry.org Chiral Lewis acids, formed in situ, can induce high levels of enantioselectivity in these additions. organic-chemistry.orgnih.gov

Brønsted acids are the primary catalysts for hydrolysis, as discussed in the kinetics section. lookchem.com Furthermore, transition metals can also serve as effective homogeneous catalysts. Gold(I) complexes, for instance, have been used to catalyze the cascade cyclization of ketene-N,O-acetals. researchgate.net

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. Solid acids are the most relevant heterogeneous catalysts for transformations analogous to those of ketene acetals. Materials like zeolites, montmorillonite (B579905) clays, and supported heteropolyacids are used extensively in acetalization reactions, the reverse of hydrolysis. rsc.orgextrica.com These materials possess strong Brønsted acid sites on their surfaces, which can protonate substrates and facilitate reactions. rsc.orgresearchgate.net

While the primary application described is for acetal formation, these catalysts are, in principle, capable of catalyzing the reactions of ketene acetals as well. For example, the acidic pores of a zeolite could catalyze the addition of an alcohol to a ketene acetal or its hydrolysis. The shape-selectivity of zeolites could also impart a degree of control over which products are formed, a key advantage in complex syntheses. extrica.comresearchgate.net

Application of Density Functional Theory (DFT) in Predicting Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of ketene acetals at a molecular level. chemrxiv.org Computational studies allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction pathways that are most energetically favorable. researchgate.netacs.org

For example, DFT calculations have been used to show that the [2+2] cycloaddition between ketenes and alkenes is a concerted process. pku.edu.cn In the reaction between nitrones and silyl ketene acetals, DFT studies have overturned previous mechanistic suggestions, indicating that the reaction proceeds via a concerted 1,3-dipolar cycloaddition followed by a silyl group transfer, rather than a stepwise mechanism. wiley.comresearchgate.netnih.gov These computational models can analyze the influence of substituents, solvents, and catalysts on the reaction barriers and thermodynamics, providing predictive insights that can guide experimental work. orientjchem.orgacs.org

Table 2: Computed Activation Barriers for Ene-Ketene [2+2] Cycloadditions via DFT
Ene-Ketene SubstratePathwayActivation Free Energy (kcal/mol)
UnsubstitutedNormal [2+2]21.5
UnsubstitutedCross [2+2]22.1
1,1-disubstituted alkeneNormal [2+2]18.5
1,1-disubstituted alkeneCross [2+2]20.9

Data from DFT study on intramolecular cycloadditions of related ketene systems, illustrating how theory predicts reaction outcomes. pku.edu.cn

Deuterium (B1214612) Labeling Studies for Mechanistic Probing

Deuterium labeling is a classic experimental technique used to probe reaction mechanisms. chem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, scientists can track the fate of specific atoms throughout a reaction. Furthermore, this substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes due to the greater strength of a carbon-deuterium bond compared to a carbon-hydrogen bond. A significant KIE is often indicative that the breaking of this bond is part of the rate-determining step.

In the context of ketene acetal chemistry, deuterium labeling has been crucial. Studies on the hydrolysis of 1,1-dimethoxyethene and cyclic ketene acetals using deuterium oxide (D₂O) as the solvent have provided definitive evidence for the mechanism. lookchem.comresearchgate.netresearchgate.net These experiments showed that the hydrolysis is subject to a substantial solvent isotope effect, confirming that proton transfer is a key part of the mechanism. lookchem.com Importantly, they also demonstrated that deuterium is incorporated into the ester product when the reaction is conducted in D₂O, and that this initial proton transfer is not reversible, even under basic conditions. lookchem.com This finding solidifies the mechanism as a rate-determining protonation followed by subsequent rapid steps.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which are the electronic effects influenced by the specific spatial arrangement of atoms and orbitals within a molecule, play a pivotal role in dictating the reactivity of 1-Propene, 1,1-diethoxy-. e-bookshelf.depharmacy180.com These effects arise from the interactions between molecular orbitals, and their stabilization is highly dependent on the molecule's conformation. e-bookshelf.deyoutube.com For 1-Propene, 1,1-diethoxy-, a ketene acetal, the orientation of the lone pairs on the oxygen atoms relative to the π-system of the double bond and the adjacent σ-bonds is crucial in determining the pathway and rate of its chemical transformations.

The reactivity of ketene acetals is often initiated by the protonation of the electron-rich C=C double bond. The stability of the resulting oxocarbenium ion intermediate and the transition states leading to it are heavily influenced by stereoelectronic factors. The alignment of the non-bonding electron pairs (n) on the oxygen atoms with the antibonding orbital (σ*) of the adjacent C-O bond, known as the anomeric effect, is a key stabilizing interaction. ulaval.ca In the transition state of reactions like hydrolysis, optimal orbital overlap is required to stabilize the developing positive charge.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving related ketene acetals. rsc.orgacs.org These analyses reveal that the reaction barriers and product distributions are governed by subtle conformational preferences that maximize stabilizing stereoelectronic interactions. For instance, in the acid-catalyzed hydrolysis of ketene acetals, the reaction proceeds through a carbocation intermediate. beilstein-journals.org The stereoelectronic control is exerted during the nucleophilic attack of water on this intermediate.

The conformation of the two ethoxy groups in 1-Propene, 1,1-diethoxy- is not rigid. Rotation around the C-O single bonds leads to different conformers, each with a distinct reactivity profile. The most favorable reaction pathways will proceed through transition states that resemble the most stable conformations, where orbital overlap is maximized. For example, an anti-periplanar arrangement of an oxygen lone pair to the breaking C-O bond in a subsequent step is generally favored as it provides the most effective electronic stabilization. pharmacy180.com

Research on the hydrolysis of various ketene acetals demonstrates the impact of these principles. The rate of hydrolysis can be significantly affected by the substituents and the geometry of the acetal, which in turn alters the stereoelectronic environment. researchgate.net While specific kinetic data for 1-Propene, 1,1-diethoxy- is not extensively detailed in the literature, findings from analogous acyclic and cyclic ketene acetals provide a strong basis for understanding its behavior. researchgate.netacs.orgnih.gov For example, studies on the reactions of acyclic acetals with various nucleophiles show that the stereochemical outcome is highly dependent on the nature of the nucleophile and the acetal's protecting groups, which influences the stability of the intermediate dioxocarbenium ion. acs.orgnih.gov

The following table presents illustrative data from studies on related silyl ketene acetals reacting with an aldehyde, demonstrating how the stereoselectivity of the reaction is influenced by the geometry of the ketene acetal and reaction conditions. This highlights the sensitivity of such reactions to stereoelectronic and steric factors.

EntrySilyl Ketene Acetal GeometryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1E-isomerTiCl₄90:1085
2Z-isomerTiCl₄15:8582
3E-isomerBF₃·OEt₂85:1578
4Z-isomerBF₃·OEt₂20:8075

Table adapted from mechanistic studies on analogous silyl ketene acetals to illustrate stereoelectronic principles. msu.edu

Ultimately, the reactivity of 1-Propene, 1,1-diethoxy- is a clear example of how structure and reactivity are linked. e-bookshelf.de The subtle interplay of orbital alignments, conformational energies, and transition state stabilization dictates the outcome of its chemical transformations, a principle that is fundamental to modern organic chemistry.

Strategic Applications in Complex Organic Synthesis

Building Block for Carbonyl Compounds and Their Derivatives

1-Propene, 1,1-diethoxy-, and related ketene (B1206846) acetals are synthetic precursors to propanoic acid derivatives. The acetal (B89532) functionality acts as a protected form of a carbonyl group. Through controlled hydrolysis under acidic conditions, the enol ether can be converted into the corresponding ethyl propanoate. This reactivity allows chemists to introduce a propionyl group into a molecule under conditions where a free ester or aldehyde might be incompatible with other functional groups present.

The general transformation involves the protonation of the double bond, followed by the attack of water and subsequent elimination of ethanol (B145695) to yield the ester product. This process is fundamental to its role as a synthetic equivalent of the propionate (B1217596) enolate, providing a stable and manageable reagent for complex synthetic sequences.

Synthetic Equivalent in Multi-Step Preparations (e.g., as a propionate equivalent for lactone synthesis)

One of the most powerful applications of 1-propene, 1,1-diethoxy- is its use as a propionate equivalent in the synthesis of complex cyclic structures, particularly lactones. This strategy often employs a [2+2] cycloaddition reaction between the ketene acetal and an aldehyde or ketone. acs.org

The reaction, typically promoted by a Lewis acid like zinc chloride, involves the formation of a 2,2-diethoxyoxetane intermediate. This four-membered ring is often unstable and can be readily hydrolyzed under acidic conditions. The hydrolysis opens the oxetane (B1205548) ring to form a β-hydroxy ester, which can then undergo lactonization to yield a γ-lactone (a five-membered ring) or a δ-lactone (a six-membered ring), depending on the structure of the initial carbonyl compound. acs.org This methodology is particularly valuable as it introduces a methyl group at the α-position to the carbonyl of the resulting lactone, a common structural motif in many naturally occurring bioactive molecules. acs.org

Table 1: Application in Lactone Synthesis
ReactantReaction TypeIntermediateFinal Product ClassKey Feature
Aldehyde/Ketone[2+2] Cycloaddition2,2-Diethoxyoxetaneα-Methyl-γ-lactone or δ-lactoneForms C-C and C-O bonds simultaneously

Construction of Diverse Heterocyclic Frameworks

Beyond the oxygen-containing heterocycles like oxetanes and lactones, the electron-rich nature of 1-propene, 1,1-diethoxy- makes it an excellent component for constructing nitrogen-containing rings through cycloaddition reactions. chemeo.com In aza-Diels-Alder reactions (a type of [4+2] cycloaddition), it can react with imines, which serve as the azadiene component.

This reaction typically requires Lewis acid catalysis to activate the imine toward cycloaddition. The ketene acetal acts as the dienophile, reacting with the imine to form a tetrahydropyridine (B1245486) derivative after the elimination of an ethoxy group and subsequent tautomerization. This route provides a powerful method for accessing substituted nitrogenous heterocyclic cores that are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgmdpi.com

Table 2: Heterocycle Synthesis Pathways
Reaction TypeReaction PartnerResulting Heterocycle Class
[2+2] CycloadditionCarbonyl CompoundOxetane
Aza-Diels-Alder ([4+2] Cycloaddition)ImineTetrahydropyridine

Role in Polymer Chemistry as a Monomer or Comonomer

In polymer science, ketene acetals are valuable monomers for introducing hydrolyzable linkages into a polymer backbone. While its parent compound, propene, is a cornerstone of the plastics industry, 1-propene, 1,1-diethoxy- is used in more specialized applications. It can be copolymerized with various vinyl monomers (such as styrene (B11656) or acrylates) via radical polymerization.

Unlike the stable carbon-carbon backbone of traditional vinyl polymers, the incorporation of a ketene acetal unit introduces an acetal linkage. This linkage can be susceptible to hydrolysis, particularly under acidic conditions. This property is exploited in the design of biodegradable or degradable polymers. Much of the recent research has focused on cyclic ketene acetals (CKAs) for their efficiency in radical ring-opening polymerization (rROP), which reliably inserts ester groups into the polymer chain. acs.orgnih.govdigitellinc.comrsc.org However, acyclic ketene acetals like 1-propene, 1,1-diethoxy- can also be used to modify polymer properties and introduce points of degradation.

Intermediate in the Synthesis of Fine Chemicals and Specialized Reagents

The reactivity profile of 1-propene, 1,1-diethoxy- makes it a key intermediate in the synthesis of numerous fine chemicals—high-value, low-volume products. Its applications in constructing complex lactones and functionalized heterocycles are prime examples. These structures often form the core of natural products, pharmaceuticals, and specialized agrochemicals.

For instance, the ability to generate specific stereocenters during cycloaddition reactions (as discussed in the next section) allows for the synthesis of enantiomerically pure compounds, a critical requirement for modern drug development. Furthermore, its role as a protected propionate unit enables its use in lengthy total synthesis campaigns where functional group tolerance and controlled reactivity are paramount. The related saturated compound, 1,1-diethoxypropane, is also noted for its use in the fragrance industry. nih.gov

Strategies for Asymmetric Synthesis Utilizing 1-Propene, 1,1-Diethoxy-

Controlling stereochemistry is a central goal of modern organic synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for biological applications. nih.gov 1-Propene, 1,1-diethoxy- can be used in asymmetric reactions through the use of chiral catalysts.

Chiral Lewis acids are particularly effective in this regard. wikipedia.org In reactions such as the [2+2] cycloaddition with aldehydes, a chiral Lewis acid can coordinate to the aldehyde's carbonyl oxygen. nih.gov This coordination creates a sterically defined chiral environment around the aldehyde. The incoming ketene acetal is then forced to approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer of the oxetane product. wikipedia.orgacs.org This stereocontrol is then carried through to the final lactone product. This catalytic, enantioselective approach is highly efficient as only a small amount of the chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. nih.gov

Compound Reference Table

Compound Name
1,1-Diethoxypropane
1-Propene, 1,1-diethoxy-
Acrylate
Ethanol
Ethyl propanoate
Propene
Styrene
Zinc chloride

Derivatives and Analogous Compounds: Synthesis and Reactivity Interplay

Halogenated Derivatives (e.g., 2-bromo-1,1-diethoxypropane (B48307), 3-chloro-1,1-diethoxypropane)

Halogenated derivatives of 1,1-diethoxypropane serve as versatile intermediates in organic synthesis. The introduction of a halogen atom at different positions on the propane (B168953) chain significantly influences the molecule's reactivity, opening pathways to various functional group transformations.

2-bromo-1,1-diethoxypropane is an organic compound featuring a bromine atom on the second carbon of the propane backbone. cymitquimica.com This positioning makes the bromine atom susceptible to nucleophilic substitution reactions. cymitquimica.com Its structure consists of a propane chain with two ethoxy groups attached to the first carbon and a bromine atom on the second. cymitquimica.comchemspider.com

3-chloro-1,1-diethoxypropane , also known as β-chloropropionaldehyde diethyl acetal (B89532), is another key halogenated derivative. chemspider.comnih.gov In this molecule, the chlorine atom is located on the terminal carbon of the propane chain. It is described as a colorless, flammable liquid that is insoluble in water but soluble in alcohol and ether. nih.gov This compound is primarily used in organic synthesis. The presence of the acetal group protects the aldehyde functionality, allowing for selective reactions at the carbon-chlorine bond.

Detailed properties of these halogenated derivatives are summarized in the table below.

Property2-bromo-1,1-diethoxypropane3-chloro-1,1-diethoxypropane
CAS Number 3400-55-3 cymitquimica.com35573-93-4 chemspider.com
Molecular Formula C₇H₁₅BrO₂ cymitquimica.comC₇H₁₅ClO₂ chemspider.com
Molecular Weight 211.10 g/mol 166.65 g/mol pharmaffiliates.com
Appearance Colorless to pale yellow liquid cymitquimica.comColorless liquid nih.gov
Boiling Point Not specified84°C at 25 mmHg
Density Not specified0.995 g/mL at 25°C
Refractive Index Not specifiedn20/D 1.42

Alkynyl Acetals (e.g., 1,1-diethoxy-2-propyne and 3,3-diethoxy-1-propyne)

Alkynyl acetals are valuable three-carbon building blocks in organic synthesis, combining the reactivity of an alkyne with a protected aldehyde. The position of the triple bond dictates their specific applications and reaction pathways.

1,1-diethoxy-2-propyne and 3,3-diethoxy-1-propyne are two common names for the same chemical compound, also known as propargylaldehyde diethyl acetal. cymitquimica.comjaydevchemicals.com This compound has the CAS number 10160-87-9 and the molecular formula C₇H₁₂O₂. jaydevchemicals.com It is a versatile intermediate used to access conjugated diynes, enynes, and dienes. jaydevchemicals.com Its applications include the synthesis of 3-boronoacrolein (B13414233) pinacolate and (E)-3-(tributylstannyl)-2-propenal. jaydevchemicals.comsigmaaldrich.comscbt.com

Research has shown that 1,1-diethoxy-2-propyne can be alkylated with various bromides, such as pentyl bromide and trans-cinnamyl bromide. researchgate.net It has also been successfully employed in the synthesis of unsaturated aldehydes. researchgate.net For instance, the reaction of propanal with the Grignard derivative of 1,1-diethoxy-2-propyne yields 1,1-diethoxy-4-hydroxy-2-hexyne, a key intermediate in the synthesis of 4-oxo-2-trans-hexenal, an odoriferous substance found in some arthropods. researchgate.net

The following table outlines the key properties of this alkynyl acetal.

Property1,1-diethoxy-2-propyne / 3,3-diethoxy-1-propyne
CAS Number 10160-87-9 jaydevchemicals.com
Synonyms Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal jaydevchemicals.com
Molecular Formula C₇H₁₂O₂ jaydevchemicals.com
Molecular Weight 128.17 g/mol jaydevchemicals.com
Appearance Clear, colorless to pale yellow liquid jaydevchemicals.com
Boiling Point 138-139.5 °C sigmaaldrich.com
Density 0.894 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.412 sigmaaldrich.com

Saturated Acetal Analogs (e.g., 1,1-diethoxypropane) in Contextual Research

The saturated analog, 1,1-diethoxypropane, provides a non-reactive baseline for comparison in studies involving its unsaturated counterparts. It is also known as propionaldehyde (B47417) diethyl acetal. nih.gov Its stability allows it to be used in different contexts, such as a reducing agent in specific reactions. lookchem.com

With the chemical formula C₇H₁₆O₂, this compound is the result of protecting the aldehyde group of propanal with ethanol (B145695). nih.govachemtek.com In research, it can serve as a control compound to isolate the effects of the double bond present in 1-propene, 1,1-diethoxy-. For example, in studies on polymerization or addition reactions, the inertness of the propane backbone in 1,1-diethoxypropane ensures that any observed reactivity can be attributed to the alkene functionality of the unsaturated analog. It has been used as a reducing agent in the aerobic epoxidation of alkenes. lookchem.com

The physical and chemical properties of 1,1-diethoxypropane are well-documented.

Property1,1-diethoxypropane
CAS Number 4744-08-5 lookchem.com
Molecular Formula C₇H₁₆O₂ lookchem.com
Molecular Weight 132.20 g/mol nih.gov
Boiling Point 122.8 °C at 760 mmHg lookchem.com
Density 0.841 g/cm³ lookchem.com
Refractive Index n20/D 1.389 lookchem.com
Flash Point 12.8 °C lookchem.com

Structural Analogs with Varied Alkoxy Groups (e.g., 1,1-dimethoxypropene)

Replacing the ethoxy groups of 1,1-diethoxypropene with other alkoxy groups, such as methoxy (B1213986) groups to form 1,1-dimethoxypropene, alters the compound's steric and electronic properties. While direct research on 1,1-dimethoxypropene is limited, the properties of its saturated analog, 1,1-dimethoxypropane, offer insights into the effects of this structural change.

1,1-Dimethoxypropane, the dimethyl acetal of propanal, has the CAS number 4744-10-9 and the molecular formula C₅H₁₂O₂. nih.gov The smaller size of the methoxy groups compared to ethoxy groups generally leads to a lower boiling point and potentially different reactivity due to reduced steric hindrance around the acetal carbon. These compounds are synthesized through the reaction of an aldehyde with the corresponding alcohol, typically under acidic conditions. For example, 1,1-dimethoxymethane can be synthesized directly from methanol (B129727) over bifunctional catalysts. rsc.org

The comparison between diethoxy and dimethoxy analogs is crucial in fields like fragrance and flavor chemistry, where subtle structural changes can significantly impact sensory properties.

Property1,1-diethoxypropane1,1-dimethoxypropane
CAS Number 4744-08-5 nih.gov4744-10-9 nih.gov
Molecular Formula C₇H₁₆O₂ nih.govC₅H₁₂O₂ nih.gov
Molecular Weight 132.20 g/mol nih.gov104.15 g/mol
Alkoxy Group Ethoxy (-OCH₂CH₃)Methoxy (-OCH₃)

Dithiane Derivatives and Other Protected Forms

Beyond oxygen-based acetals, sulfur-containing analogs like 1,3-dithianes serve as robust protecting groups for the carbonyl functionality inherent in the parent structure of 1-propene, 1,1-diethoxy-. Dithianes are prepared by reacting a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. organic-chemistry.orgorgsyn.org

These thioacetals are exceptionally stable under both acidic and basic conditions where oxygen acetals might be cleaved. scribd.com A key feature of dithiane chemistry is the concept of "umpolung" or polarity inversion. quimicaorganica.orgyoutube.com The acidic proton at the C2 position of the dithiane ring can be removed by a strong base like n-butyllithium, creating a nucleophilic carbanion. quimicaorganica.orgyoutube.com This carbanion, an acyl anion equivalent, can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds), allowing for the formation of new carbon-carbon bonds. scribd.com Subsequent hydrolysis, often using mercury salts, regenerates the carbonyl group, yielding a ketone or aldehyde. youtube.comslideshare.net

This strategy provides a powerful method for synthesizing complex carbonyl compounds from simple aldehyde precursors. acs.org

Key Features of 1,3-Dithiane Chemistry:

Formation: Reaction of an aldehyde with 1,3-propanedithiol. organic-chemistry.org

Stability: Resistant to many reagents that cleave oxygen acetals.

Umpolung: Allows the carbonyl carbon to act as a nucleophile after deprotonation. quimicaorganica.org

Reactivity: The resulting carbanion reacts with a wide range of electrophiles. scribd.com

Deprotection: Typically achieved with reagents like mercuric chloride (HgCl₂) in an aqueous solvent. slideshare.net

Investigation of Diethoxyacetals as Aging Markers and Flavor Components

During the aging of alcoholic beverages, particularly distilled spirits, reactions between ethanol and aldehydes formed through oxidation and other chemical transformations lead to the formation of various acetals. mdpi.com For instance, 1,1-diethoxymethane has been identified as an age marker that can distinguish between fresh and aged Chinese liquor. researchgate.net The formation of these compounds is a slow process, and their accumulation over time provides a chemical signature of maturation. mdpi.com Studies have shown that alcohol consumption itself can accelerate biological aging. nih.govox.ac.uk

In the context of flavors, acetals like 1,1-diethoxypropane are recognized for their contribution to the sensory profile of foods and beverages. They are listed as flavoring agents and fragrance ingredients. nih.govthegoodscentscompany.com The specific structure of the acetal, including the length of the alkyl chain and the nature of the alkoxy groups, determines its particular aroma characteristics.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC, GCxGC)

Chromatographic techniques are fundamental for separating "1-Propene, 1,1-diethoxy-" from reaction mixtures and for quantifying its purity.

Gas Chromatography (GC) is a primary method for the analysis of volatile compounds like "1-Propene, 1,1-diethoxy-". The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. For acetals and related compounds, GC provides excellent resolution and quantitative information. The retention index (RI) is a key parameter used for identification. For instance, the related saturated compound, 1,1-Diethoxypropane, has established Kovats retention indices which are used for its identification in complex mixtures. nih.govnist.gov It is expected that "1-Propene, 1,1-diethoxy-" would exhibit reproducible retention times under specific GC conditions (e.g., column type, temperature program), allowing for its effective separation and purity determination.

Table 1: Gas Chromatography Retention Indices for a Related Compound

CompoundColumn TypeRetention Index (RI)Reference
1,1-DiethoxypropaneSemi-standard non-polar813, 814, 812, 817 nih.gov
1,1-DiethoxypropaneStandard polar950 nih.govnist.gov

Mass Spectrometry for Molecular Structure Elucidation (e.g., GC-MS, TOF-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of "1-Propene, 1,1-diethoxy-" by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. jmchemsci.com As the separated "1-Propene, 1,1-diethoxy-" elutes from the GC column, it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. For "1-Propene, 1,1-diethoxy-" (molecular weight: 130.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the acetal (B89532) group and the propene chain. Analysis of related compounds like 1,1-Diethoxypropane (M+ = 132.20) and 1-Propene, 3,3-diethoxy- (M+ = 130.18) shows characteristic fragments that can be used to predict the fragmentation of the title compound. nih.govnist.govnist.govnist.gov

Time-of-Flight Mass Spectrometry (TOF-MS) is often coupled with GCxGC (GCxGC-TOF-MS) and is noted for its high acquisition speed and mass accuracy. This combination is highly effective for untargeted screening and the analysis of complex mixtures. gcms.cznih.gov The enhanced resolution of GCxGC combined with the sensitivity of TOF-MS would allow for the confident identification of "1-Propene, 1,1-diethoxy-" even at trace levels. gcms.cz

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Propene, 1,1-diethoxy-

Predicted m/zPossible Fragment IonStructural Origin
130[C7H14O2]+•Molecular Ion
101[M - C2H5]+Loss of an ethyl group
85[M - OC2H5]+Loss of an ethoxy group
57[CH3-CH=CH-CH=O]+•Fragmentation of the acetal
45[OC2H5]+Ethoxy group fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like "1-Propene, 1,1-diethoxy-". uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For "1-Propene, 1,1-diethoxy-", the spectrum would be expected to show distinct signals for the vinylic protons, the acetal proton, and the two ethoxy groups. The chemical shifts (δ) and spin-spin coupling patterns would be key to confirming the structure. For example, the protons of the =CH₂ group would appear as distinct signals due to their different spatial relationships with the rest of the molecule. docbrown.info

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in "1-Propene, 1,1-diethoxy-" would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., sp² hybridized carbons of the double bond, sp³ hybridized carbons of the acetal and ethoxy groups).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Propene, 1,1-diethoxy-

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH3-CH=~1.7~15-20
CH3-CH=~5.5-6.0 (multiplet)~125-135
=CH-O~4.5-5.0 (doublet)~140-150
O-CH(O)-CH=~5.0-5.5 (doublet)~100-110
-O-CH2-CH3~3.4-3.7 (quartet)~60-70
-O-CH2-CH3~1.1-1.3 (triplet)~15

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. uobasrah.edu.iq For "1-Propene, 1,1-diethoxy-", these methods would confirm the presence of the carbon-carbon double bond and the ether linkages.

Infrared (IR) Spectroscopy would show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected absorptions include C=C stretching for the alkene, C-O stretching for the ether groups, and various C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds, making it an excellent tool for detecting the C=C stretch of the propene moiety.

Table 4: Predicted Characteristic IR Absorption Bands for 1-Propene, 1,1-diethoxy-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (sp²)Stretching3000-3100
C-H (sp³)Stretching2850-3000
C=C (alkene)Stretching1640-1680
C-O (ether)Stretching1050-1150

Spectroscopic Techniques for Investigating Reaction Intermediates and Kinetics

Understanding the mechanisms and rates of reactions involving "1-Propene, 1,1-diethoxy-" requires specialized spectroscopic techniques capable of monitoring changes in real-time.

Studying the formation or subsequent reactions of "1-Propene, 1,1-diethoxy-" can be accomplished using in situ spectroscopic methods. For example, monitoring the reaction mixture using IR or NMR spectroscopy can provide data on the rate of disappearance of reactants and the rate of formation of products. semanticscholar.org

Mass spectrometry, particularly electrospray ionization (ESI-MS), has emerged as a powerful tool for detecting and characterizing transient charged intermediates in reaction mechanisms. nih.gov While "1-Propene, 1,1-diethoxy-" is neutral, its reactions (e.g., acid-catalyzed hydrolysis) may proceed through charged intermediates that could be intercepted and analyzed by MS.

Kinetic studies of related compounds, such as the reactions of propene or the oxidation of propane (B168953), often employ spectroscopic detection of key species to develop detailed kinetic models. researchgate.netosti.gov Similar approaches could be applied to map the reactivity and degradation pathways of "1-Propene, 1,1-diethoxy-". For instance, time-resolved spectroscopy could be used to study its photolytic or thermal decomposition, providing insights into its stability and reaction pathways. osti.gov

Future Research Directions and Emerging Applications of 1 Propene, 1,1 Diethoxy

Development of Novel and More Efficient Catalytic Systems

The reactivity of 1-Propene, 1,1-diethoxy- is intrinsically linked to the development of advanced catalytic systems. Future research is anticipated to focus on designing catalysts that can precisely control the transformations of this enol ether. Key areas of investigation will likely include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions involving the double bond of 1-Propene, 1,1-diethoxy-. This could lead to the synthesis of optically active building blocks for pharmaceuticals and agrochemicals.

Metal-Organic Frameworks (MOFs) and Zeolites: Utilizing the defined pore structures and active sites of MOFs and zeolites to shape-selectively catalyze reactions such as hydroformylation, cyclopropanation, or metathesis.

Nanocatalysts: The use of metal nanoparticles with high surface areas to enhance catalytic activity and selectivity in hydrogenation, oxidation, and C-C coupling reactions. Research into bimetallic nanoparticles could offer synergistic effects, leading to improved performance. sciencedaily.com

Biocatalysis: Employing enzymes to catalyze reactions under mild and environmentally friendly conditions. This could involve screening for existing enzymes or engineering new ones with specific activity towards 1-Propene, 1,1-diethoxy-.

Catalyst TypePotential ReactionDesired Outcome
Chiral Lewis AcidsAsymmetric Diels-AlderEnantiomerically pure cyclic ethers
Rhodium-based NanoparticlesHydroformylationLinear and branched aldehydes
Engineered Ene-reductasesAsymmetric HydrogenationChiral saturated ethers

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

While the fundamental reactivity of enol ethers is known, the specific reaction pathways of 1-Propene, 1,1-diethoxy- remain largely unexplored. Future synthetic research could unveil novel transformations:

[4+2] and [2+2] Cycloadditions: Investigating the reactivity of 1-Propene, 1,1-diethoxy- as a dienophile or in photochemical cycloadditions to construct complex cyclic and heterocyclic systems.

Tandem Reactions: Designing one-pot multi-component reactions where 1-Propene, 1,1-diethoxy- acts as a key building block, leading to the rapid assembly of complex molecular architectures.

C-H Activation: Exploring transition-metal-catalyzed C-H activation at the allylic position to introduce new functional groups.

Radical Reactions: Investigating the addition of radicals to the electron-rich double bond to form new carbon-carbon and carbon-heteroatom bonds.

A detailed investigation into the pyrolysis of propene has revealed numerous reaction pathways and intermediates, suggesting that the thermal decomposition of 1-Propene, 1,1-diethoxy- could also lead to a variety of valuable smaller molecules. researchgate.net

Integration into Flow Chemistry and Microreactor Technologies

The use of continuous flow chemistry and microreactors offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net The integration of 1-Propene, 1,1-diethoxy- into these technologies is a promising area of future research.

Key advantages for reactions involving 1-Propene, 1,1-diethoxy- include:

Enhanced Heat and Mass Transfer: Allowing for precise temperature control in highly exothermic or endothermic reactions.

Safe Handling of Hazardous Intermediates: Minimizing the volume of reactive intermediates at any given time, which is crucial for reactions that may proceed via unstable species. uva.nl

Rapid Reaction Optimization: The ability to quickly screen a wide range of reaction conditions (temperature, pressure, residence time, and stoichiometry) to identify optimal parameters. rsc.org

Seamless Scale-up: Moving from laboratory-scale synthesis to industrial production by "numbering-up" (running multiple microreactors in parallel). scispace.com

Flow Chemistry ParameterAdvantage for 1-Propene, 1,1-diethoxy- Chemistry
Residence Time ControlEnables the generation and use of short-lived reactive intermediates. rsc.org
MicromixingEnsures rapid and homogeneous mixing, which can improve reaction yields and selectivities.
High Surface-to-Volume RatioFacilitates efficient heat exchange, preventing thermal runaway in exothermic reactions.

Expansion of Applications in Materials Science and Polymer Design

The unique structure of 1-Propene, 1,1-diethoxy- makes it a potentially valuable monomer in polymer synthesis. Future research in this area could focus on:

Copolymerization: Incorporating 1-Propene, 1,1-diethoxy- into existing polymer chains, such as polyethylene (B3416737) or polypropylene, to modify their properties. epa.govepa.gov The presence of the diethoxy group could enhance properties like adhesion, dyeability, or biodegradability.

Functional Polymers: Using 1-Propene, 1,1-diethoxy- as a monomer for the synthesis of functional polymers. The acetal (B89532) group can be stable under certain conditions and can be hydrolyzed under acidic conditions to reveal a ketone functionality, which can be further modified.

Biodegradable Polymers: Exploring the synthesis of polyesters or polyacetals incorporating 1-Propene, 1,1-diethoxy-, which may exhibit enhanced biodegradability.

Coatings and Adhesives: Investigating the use of polymers derived from 1-Propene, 1,1-diethoxy- in the formulation of specialty coatings and adhesives with tailored properties.

The design of polymer properties can be influenced at various scales, from the molecular architecture of the polymer chain to the supramolecular structure. wiley-vch.de The introduction of a functional monomer like 1-Propene, 1,1-diethoxy- offers a new tool for polymer designers.

Computational Chemistry for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is a powerful tool for predicting the behavior of molecules and understanding reaction mechanisms at the molecular level. For 1-Propene, 1,1-diethoxy-, computational studies can provide valuable insights into:

Reaction Mechanisms: Using Density Functional Theory (DFT) to elucidate the transition states and intermediates of known and potential reactions, thereby guiding the design of more efficient synthetic routes. escholarship.org

Catalyst Design: Modeling the interaction of 1-Propene, 1,1-diethoxy- with different catalysts to predict which catalysts will be most effective and selective for a desired transformation.

Spectroscopic Properties: Predicting the NMR, IR, and other spectroscopic properties of 1-Propene, 1,1-diethoxy- and its reaction products to aid in their characterization.

Molecular Dynamics Simulations: Simulating the behavior of polymers derived from 1-Propene, 1,1-diethoxy- to predict their bulk properties, such as glass transition temperature and mechanical strength.

Computational tools can accelerate the discovery of new materials and processes by allowing for the virtual screening of a large number of possibilities before undertaking experimental work. dtaborgroup.com

Sustainable and Environmentally Benign Chemical Processes Utilizing 1-Propene, 1,1-Diethoxy-

The principles of green chemistry are increasingly guiding the development of new chemical processes. researchgate.netjournalspark.org Future research on 1-Propene, 1,1-diethoxy- should prioritize sustainability through:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Developing synthetic routes to 1-Propene, 1,1-diethoxy- from biomass or other renewable resources.

Benign Solvents: Utilizing water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds.

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, thereby reducing energy consumption. azom.com

The integration of life cycle assessment (LCA) in the early stages of process development can help in identifying and mitigating environmental impacts. sci-hub.st

Green Chemistry PrincipleApplication to 1-Propene, 1,1-diethoxy- Chemistry
PreventionDesigning synthetic pathways that avoid the formation of byproducts.
Safer ChemicalsSynthesizing derivatives of 1-Propene, 1,1-diethoxy- with reduced toxicity.
Design for Energy EfficiencyUtilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy input.
CatalysisEmploying highly selective catalysts to minimize side reactions and improve yields. sciencedaily.com

Q & A

Q. What are the established methods for synthesizing 1-propene, 1,1-diethoxy- in laboratory settings?

The compound is typically synthesized via acid-catalyzed reactions between aldehydes/ketones and alcohols. For example, catalytic reactive distillation using bioalcohols (e.g., ethanol) and aldehydes under controlled temperatures (60–100°C) is a common approach. This method leverages zeolite catalysts or sulfonic acid resins to achieve high yields . Another route involves Ag/Al₂O₃ catalysts, where ethanol conversion yields 1,1-diethoxy ethane as a byproduct, with selectivity influenced by silver loading (e.g., 16–20% selectivity at 2–6% Ag) .

Q. How can researchers characterize the molecular structure of 1-propene, 1,1-diethoxy-?

Key techniques include:

  • Mass Spectrometry : NIST databases provide reference spectra (e.g., molecular weight 118.17 g/mol, CAS 105-57-7) .
  • Nuclear Magnetic Resonance (NMR) : Analyze ethoxy group protons (δ ~1.2 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂) and alkene protons (δ ~4.5–5.5 ppm) .
  • Infrared Spectroscopy : Identify C-O-C stretching (1050–1150 cm⁻¹) and alkene C=C stretching (1640–1680 cm⁻¹) .

Q. What safety protocols are critical when handling 1-propene, 1,1-diethoxy-?

Due to its flammability and potential toxicity:

  • Use explosion-proof equipment in ventilated environments.
  • Avoid exposure to strong acids or oxidizers to prevent decomposition.
  • Refer to NIST safety guidelines for handling ethers and alkenes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity toward 1-propene, 1,1-diethoxy- in catalytic systems?

  • Catalyst Design : Test hierarchical zeolites or metal-organic frameworks (MOFs) to improve pore accessibility and active site distribution. For example, Ag/Al₂O₃ with 6% Ag increases 1-butanol selectivity (20%) but reduces 1,1-diethoxy ethane yield, suggesting a trade-off between competing pathways .
  • Process Engineering : Simulated moving bed reactors (SMBRs) can enhance continuous production by separating reactants and products in real-time, minimizing side reactions .

Q. What computational methods are effective in modeling the reaction pathways of 1-propene, 1,1-diethoxy- formation?

  • Density Functional Theory (DFT) : Calculate activation energies for acetalization steps to identify rate-limiting stages.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol/water mixtures) on reaction kinetics .
  • Software tools like Gaussian or VASP are recommended for thermodynamic and kinetic profiling.

Q. How can researchers resolve contradictions in reported catalytic selectivities for 1-propene, 1,1-diethoxy- derivatives?

Conflicting data (e.g., varying Ag/Al₂O₃ selectivity ) may arise from:

  • Catalyst Preparation : Differences in calcination temperatures or precursor salts.
  • Reactor Configuration : Batch vs. continuous flow systems alter residence times and side-product accumulation.
  • Analytical Methods : Validate results using standardized GC-MS protocols and internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.